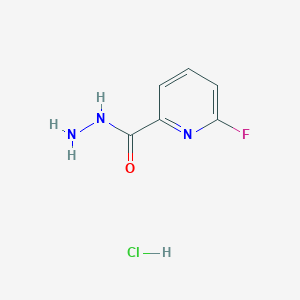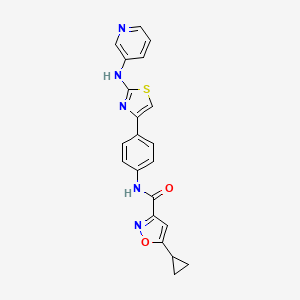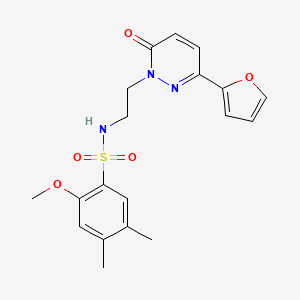
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione class, which is characterized by a pyrrole ring fused with a 2,5-dione structure. This class of compounds is known for its biological activities and its potential use in various applications, including as inhibitors and in electrochromic devices .
Synthesis Analysis
The synthesis of related 1H-pyrrole-2,5-dione derivatives often involves multistep reactions, starting from simple precursors such as pyrrole-2-carboxaldehyde or through condensation reactions with various aldehydes . For example, a refined synthesis of a related compound, 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, was developed through a streamlined four-step process, demonstrating the potential for efficient synthesis of complex pyrrole derivatives . Similarly, 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one was prepared via a three-component reaction, showcasing the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is often characterized by NMR, high-resolution mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the conformation of the rings. For instance, the crystal structure of a related compound revealed an orthorhombic system with specific bond lengths and angles, indicating the rigidity of the molecule and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives can participate in various chemical reactions, including condensation with aldehydes and reactions with amines to form substituted pyrrolidine-2,3-diones . These reactions are often used to modify the structure of the core molecule, leading to derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For example, the electrochromic properties of a copolymer based on a nitrophenyl-substituted pyrrole derivative were studied, showing the ability to switch colors rapidly and maintain good stability . In the context of corrosion inhibition, 1H-pyrrole-2,5-dione derivatives demonstrated good efficiency in protecting carbon steel against corrosion in an acidic medium, with their performance attributed to chemisorption on the steel surface .
科学的研究の応用
Optical and Electronic Applications
Diketopyrrolopyrroles, like 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, are renowned for their exceptional optical properties and stability. They are utilized in a wide array of high-performance applications, including high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The structural modification of these compounds leads to significant changes in both linear and nonlinear optical properties, showcasing strong bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. Their straightforward synthesis, combined with good stability and near-unity fluorescence quantum yield, continues to draw attention for further application in real-world technologies (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, which is part of the broader family of compounds including 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, is widely utilized in medicinal chemistry. This scaffold is extensively explored due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. The non-planarity of the ring introduces a phenomenon known as "pseudorotation," which is advantageous for designing compounds for the treatment of human diseases. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are highlighted for their bioactive properties with target selectivity, providing a valuable framework for drug discovery (Li Petri et al., 2021).
Electronic Device Applications
Compounds related to 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, specifically π-conjugated organic donor–acceptor (D–A) type polymers containing diketopyrrolopyrrole (DPP) derivatives, have shown significant promise in electronic device applications. The novel chromophores, such as isoDPP, BDP, and NDP, which share structural similarities with DPP, exhibit distinct optical, electrochemical, and device performance characteristics. Polymers containing these high-performance electron-deficient pigments are potential candidates for high-performance electronic devices due to their unique properties stemming from core-extension or structure optimization. This underscores the versatility and potential of DPP-based polymers in advancing the field of electronic materials (Deng et al., 2019).
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNDCQNBCAVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)
![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)
![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)


![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)
![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)